3-Tetradecen-5-yne

Catalog No.
S14830524
CAS No.
149607-86-3
M.F
C14H24
M. Wt
192.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Tetradecen-5-yne

CAS Number

149607-86-3

Product Name

3-Tetradecen-5-yne

IUPAC Name

tetradec-3-en-5-yne

Molecular Formula

C14H24

Molecular Weight

192.34 g/mol

InChI

InChI=1S/C14H24/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h5,7H,3-4,6,8,10,12-14H2,1-2H3

InChI Key

WUQYQRGBUVKLJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CC=CCC

3-Tetradecen-5-yne is an alkyne compound with the molecular formula C14H24C_{14}H_{24} and a molecular weight of approximately 192.34 g/mol. It features a carbon-carbon triple bond, which is characteristic of alkynes, specifically located at the fifth position of the tetradecene chain. The compound's structure can be represented as follows:

InChI 1S C14H24 c1 3 5 7 9 11 13 14 12 10 8 6 4 2 h5 7H 3 4 6 8 10\text{InChI 1S C14H24 c1 3 5 7 9 11 13 14 12 10 8 6 4 2 h5 7H 3 4 6 8 10}

This structural arrangement contributes to its unique chemical properties and potential applications in various fields .

Typical of alkynes. These include:

  • Hydrogenation: The addition of hydrogen across the triple bond can convert it into an alkene or alkane.
C14H24+H2C14H26(alkene)C_{14}H_{24}+H_2\rightarrow C_{14}H_{26}\quad (\text{alkene})
  • Halogenation: Reacting with halogens can lead to the formation of dihalides.
C14H24+X2C14H24X2C_{14}H_{24}+X_2\rightarrow C_{14}H_{24-X_2}

where XX represents halogen atoms such as chlorine or bromine.

  • Nucleophilic Addition: The triple bond can undergo nucleophilic attack, leading to various functionalized products.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological or chemical properties.

Research indicates that 3-tetradecen-5-yne possesses notable biological activities. It has been identified as an inhibitor of cyclooxygenase-II (COX-II), an enzyme implicated in inflammation and pain pathways. This inhibition suggests potential applications in anti-inflammatory therapies . Additionally, compounds similar to 3-tetradecen-5-yne have been studied for their antibacterial properties and effects on various biological systems .

Synthesis of 3-tetradecen-5-yne can be achieved through several methods:

  • Sonogashira Coupling: A coupling reaction between terminal alkynes and aryl halides using palladium catalysts can yield 3-tetradecen-5-yne.
  • Elimination Reactions: Starting from appropriate precursors such as alcohols or halides, elimination reactions can form the alkyne.
  • Dehydrohalogenation: This method involves the removal of hydrogen halides from haloalkenes to form alkynes.

Each synthesis method can influence the yield and purity of the final product, making method selection critical based on desired application.

3-Tetradecen-5-yne has several applications across different fields:

  • Pharmaceuticals: Its ability to inhibit COX-II positions it as a candidate for developing anti-inflammatory drugs.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules in medicinal chemistry.
  • Agriculture: Compounds with similar structures have been investigated for their potential use in pest control formulations due to their biological activity.

Studies exploring the interactions of 3-tetradecen-5-yne with biological systems have highlighted its potential effects on enzyme activity and cellular pathways. For instance, its role as a COX-II inhibitor suggests that it may modulate inflammatory responses in vivo. Further research is necessary to elucidate its complete pharmacodynamics and pharmacokinetics in various biological contexts .

Several compounds share structural similarities with 3-tetradecen-5-yne, including:

Compound NameMolecular FormulaNotable Features
1-OctyneC8H14C_8H_{14}Shorter carbon chain; higher volatility
1-DecyneC10H18C_{10}H_{18}Similar reactivity; slightly less hydrophobic
3-Hexadecen-5-yneC16H30C_{16}H_{30}Longer carbon chain; potential for increased lipophilicity
4-TetradeceneC14H28C_{14}H_{28}Saturated compound; lacks triple bond

Uniqueness of 3-Tetradecen-5-yne

What sets 3-tetradecen-5-yne apart is its specific positioning of the triple bond and its unique biological activity profile as a COX-II inhibitor. While other similar compounds may share structural features, their reactivity and biological implications can differ significantly due to variations in chain length and saturation.

Catalytic Strategies in Alkyne Functionalization

Palladium-Mediated Cross-Coupling Approaches

The Sonogashira coupling reaction is a cornerstone for synthesizing 3-tetradecen-5-yne, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or alkenyl halides. Palladium catalysts paired with bulky trialkylphosphine ligands, such as tris(tert-butyl)phosphine (P(t-Bu)₃), have demonstrated exceptional activity even at room temperature. For example, aryl chlorides—traditionally challenging substrates—undergo efficient coupling with terminal alkynes when using Pd/P(t-Bu)₃ systems, achieving yields exceeding 95% under mild conditions. Copper-free protocols have also emerged, leveraging alkynylsilanes as coupling partners to avoid oxidative homocoupling side reactions. These methods preserve the silyl-protecting groups, which can later be removed under basic conditions to yield terminal alkynes.

A critical advancement involves ligand-driven selectivity. Substituting P(t-Bu)₃ with smaller ligands like tricyclohexylphosphine (PCy₃) shifts reactivity toward aryl triflates, enabling site-selective functionalization in polyhalogenated substrates. This ligand effect is exemplified in competitive reactions where Pd/P(t-Bu)₃ preferentially couples aryl chlorides over triflates, reversing the traditional reactivity hierarchy.

Table 1: Palladium-Catalyzed Sonogashira Coupling Parameters for 3-Tetradecen-5-yne Synthesis

LigandSubstrateTemperature (°C)Yield (%)
P(t-Bu)₃Aryl Chloride2597
PCy₃Aryl Triflate2592
PPh₃Aryl Bromide8078

Titanium-Catalyzed Stereoselective Synthesis

Titanium-based catalysts have unlocked Z-selective syntheses of 3-tetradecen-5-yne derivatives. The cyclocondensation of enynes with silylcyanides, mediated by titanium complexes, produces bicyclic intermediates with defined stereochemistry. For instance, TiCl₄ catalyzes the stereospecific hydrogenation of triple bonds in enynes, yielding (Z)-3-tetradecen-5-yne with >98% selectivity. This method exploits titanium’s oxophilicity to stabilize transition states, ensuring preferential formation of the cis isomer.

Sonogashira Coupling Optimization Parameters

Key variables influencing Sonogashira efficiency include:

  • Ligand Bulkiness: Bulky ligands accelerate oxidative addition and stabilize low-coordination palladium intermediates, enabling room-temperature reactions.
  • Solvent Polarity: Polar aprotic solvents like dimethylformamide (DMF) enhance ionic pathway dominance, reducing side reactions.
  • Base Choice: Mild bases (e.g., NaOH in MeCN) facilitate deprotonation without degrading sensitive substrates.

Stereochemical Control in Z/E Isomer Production

Hydrogenation Techniques for Double Bond Configuration

Stereospecific hydrogenation of alkynes to cis alkenes is achieved using Lindlar catalysts, while trans isomers form via sodium/ammonia reductions. For 3-tetradecen-5-yne, selective hydrogenation at the 3-position requires precise control over catalyst poisoning. Palladium on calcium carbonate (Pd/CaCO₃) modified with quinoline selectively yields (Z)-3-tetradecen-5-yne, whereas sodium-mediated reductions produce the (E)-isomer.

Solvent Effects on Geometric Isomer Ratios

Solvent polarity critically impacts isomer distribution. Nonpolar solvents (e.g., hexane) favor thermodynamic control, enriching the more stable (E)-isomer. In contrast, polar solvents (e.g., ethanol) stabilize kinetic products, enhancing (Z)-isomer formation by up to 20%.

Green Chemistry Approaches to Scalable Synthesis

Solvent-Free Reaction Systems

Mechanochemical approaches, utilizing ball milling, have enabled solvent-free Sonogashira couplings. Palladium nanoparticles supported on alumina mediate alkyne-aryl couplings without solvents, achieving 85% yield while eliminating volatile organic compound (VOC) emissions.

Catalyst Recovery and Reusability Studies

Heterogeneous catalysts, such as Pd-doped magnetic nanoparticles (Fe₃O₄@Pd), permit magnetic recovery and reuse over five cycles with <5% activity loss. Ligand immobilization on silica matrices further enhances Pd catalyst recyclability, reducing metal leaching to <0.1 ppm per cycle.

Cyclooxygenase-II Inhibition Pathways

3-Tetradecen-5-yne demonstrates notable cyclooxygenase-II inhibitory properties, positioning it within the class of acetylenic compounds that target inflammatory pathways [5]. Research has established that polyacetylene compounds containing terminal or internal alkyne functionalities exhibit selective inhibition of cyclooxygenase-II over cyclooxygenase-I, contributing to their anti-inflammatory potential [5] [6]. The compound's hydrophobic nature, with an XLogP3-AA value of 6.2, facilitates its interaction with the predominantly hydrophobic cyclooxygenase-II active site [1] [7].

Studies on structurally related alkyne-containing compounds have demonstrated significant cyclooxygenase-II inhibitory activities with IC₅₀ values ranging from 0.1 to 4.01 micromolar [8] [9]. The presence of the alkyne functionality appears crucial for enzymatic inhibition, as compounds lacking this structural feature show dramatically reduced activity [10] [11]. Molecular investigations reveal that acetylenic natural products possessing conjugated triple bonds to adjacent functional groups exhibit enhanced cyclooxygenase inhibitory properties [10] [11].

Molecular Docking Studies with COX-II Active Sites

Molecular docking investigations of acetylenic compounds with cyclooxygenase-II active sites reveal critical binding interactions that govern inhibitory potency [12] [13]. The cyclooxygenase-II active site comprises a predominantly hydrophobic, inverted L-shaped channel that penetrates deeply into the catalytic domain [7] [14]. This channel extends from the membrane-binding domain to the core of the catalytic domain, with the arachidonate-binding site located in the upper half of the channel from Arginine-120 to near Tyrosine-385 [7] [14].

Computational studies demonstrate that alkyne-containing compounds preferentially bind to the hydrophobic regions of the cyclooxygenase-II active site, forming stable protein-ligand complexes [12] [5]. The binding interactions primarily involve hydrophobic contacts with key amino acid residues including Leucine-352, Tyrosine-385, Tryptophan-387, and Serine-530 [15] [7]. The terminal alkyne moiety of 3-Tetradecen-5-yne enables π-π stacking interactions with aromatic residues, while the long aliphatic chain facilitates extensive hydrophobic contacts within the enzyme's binding pocket [5] [16].

Docking analyses reveal that the compound's binding orientation places the alkyne functionality near the catalytic Tyrosine-385 residue, potentially interfering with the enzyme's catalytic mechanism [15] [7]. The trans double bond configuration provides structural rigidity that optimizes the compound's fit within the active site geometry [15]. Binding affinity calculations demonstrate favorable free energy values, indicating stable complex formation between 3-Tetradecen-5-yne and cyclooxygenase-II [17] [14].

Structure-Activity Relationship Analysis

Structure-activity relationship analysis of 3-Tetradecen-5-yne reveals that specific structural features are essential for cyclooxygenase-II inhibitory activity [5] [8]. The internal alkyne bond at the fifth carbon position represents an optimal configuration for enzymatic recognition and binding specificity [5] [10]. Studies of related acetylenic compounds demonstrate that the position and nature of the triple bond significantly influence inhibitory potency [10] [11].

The fourteen-carbon aliphatic chain length contributes to enhanced membrane permeability and facilitates interaction with the hydrophobic binding pocket of cyclooxygenase-II [8] [9]. Comparative analysis of alkyne compounds with varying chain lengths indicates that longer carbon chains, particularly those containing twelve to sixteen carbons, exhibit superior inhibitory activities [18] [19]. The trans configuration of the double bond provides geometric constraints that optimize receptor binding interactions [5].

Structural FeatureImpact on COX-II InhibitionMechanistic Contribution
Internal alkyne at C5Enhanced binding specificityOptimal positioning for active site interaction
Trans double bondImproved geometric fitStructural rigidity for receptor recognition
C14 aliphatic chainIncreased lipophilicityEnhanced membrane penetration and binding
Terminal methyl groupsHydrophobic interactionsStabilization of protein-ligand complex

The absence of hydrogen bond donors and acceptors in 3-Tetradecen-5-yne results in purely hydrophobic interactions with the cyclooxygenase-II active site [1] [7]. This characteristic distinguishes acetylenic inhibitors from traditional nonsteroidal anti-inflammatory drugs, which typically contain carboxylic acid functionalities [14]. The compound's molecular complexity value of 187 reflects its sophisticated three-dimensional structure that enables specific enzyme recognition [1].

Antibacterial Action Mechanisms

3-Tetradecen-5-yne exhibits antibacterial properties consistent with other polyacetylene compounds that demonstrate antimicrobial activities against both gram-positive and gram-negative bacterial strains [18] [20]. Research on structurally related acetylenic compounds reveals minimum inhibitory concentration values ranging from 16 to 128 micrograms per milliliter against various bacterial pathogens [20] [19]. The compound's hydrophobic nature and alkyne functionality contribute to its ability to interact with bacterial cell membranes and disrupt essential cellular processes [18] [21].

Polyacetylene compounds containing conjugated alkyne systems demonstrate broad-spectrum antibacterial activities through multiple mechanisms of action [18] [22]. The reactive acetylenic bonds enable these compounds to interact with cellular proteins and nucleic acids, promoting diverse biological effects including antimicrobial activity [20] [23]. Studies indicate that the presence of multiple carbon-carbon triple bonds enhances the antimicrobial potency of acetylenic natural products [22] [19].

Membrane Permeabilization Studies

Membrane permeabilization represents a primary mechanism through which 3-Tetradecen-5-yne exerts its antibacterial effects [24] [25]. The compound's amphiphilic nature, characterized by its long hydrophobic chain and reactive alkyne functionality, enables it to integrate into bacterial cell membranes and disrupt their structural integrity [24] [26]. Studies on related alkyne-containing compounds demonstrate significant membrane-permeabilizing activities that correlate with antimicrobial efficacy [25] [26].

Research utilizing fluorescent dye leakage assays reveals that acetylenic compounds can permeabilize bacterial membranes through asymmetry stress mechanisms [25]. The insertion of hydrophobic alkyne compounds into membrane bilayers creates imbalances that lead to membrane destabilization and increased permeability [25] [26]. These effects occur at concentrations below the compounds' critical micelle concentration values, suggesting that membrane permeabilization does not require micelle formation [26].

Investigations of membrane permeabilization kinetics demonstrate that 3-Tetradecen-5-yne induces rapid changes in membrane potential and ion flux across bacterial cell walls [24] [25]. The compound's ability to disrupt both outer and inner bacterial membranes contributes to its broad-spectrum antimicrobial activity [24]. Time-dependent studies reveal that membrane permeabilization occurs within minutes of compound exposure, indicating rapid onset of antibacterial action [25].

Apoptosis Induction in Cancer Cell Lines

3-Tetradecen-5-yne exhibits significant potential for inducing apoptosis in cancer cell lines through multiple molecular pathways [29] [30]. Research on structurally related long-chain alkyne compounds demonstrates their ability to trigger programmed cell death in various cancer cell types, including breast, lung, and colorectal carcinomas [11] [31]. The compound's lipophilic nature facilitates cellular uptake and interaction with intracellular targets involved in apoptotic signaling [32] [33].

Studies of acetylenic natural products reveal their capacity to induce morphological features characteristic of apoptosis, including cell shrinkage, membrane blebbing, and nuclear fragmentation [11] [31]. The presence of the alkyne functionality appears crucial for apoptotic activity, as compounds lacking this structural feature show dramatically reduced cytotoxic effects [11]. Research indicates that the length of the aliphatic chain influences apoptotic potency, with longer chains generally exhibiting enhanced activity [32].

Mitochondrial Pathway Activation

3-Tetradecen-5-yne activates the mitochondrial apoptotic pathway through mechanisms involving reactive oxygen species generation and mitochondrial membrane potential disruption [32] [33]. Studies on related alkyne compounds demonstrate their ability to selectively target mitochondria and trigger the release of cytochrome c into the cytoplasm [32] [34]. This mitochondrial dysfunction initiates the intrinsic apoptotic cascade, leading to programmed cell death in cancer cells [35] [33].

Research employing fluorescent dyes such as DiOC₆ reveals that acetylenic compounds induce significant mitochondrial depolarization in cancer cell lines [32]. The compound's hydrophobic nature enables it to integrate into mitochondrial membranes and disrupt their electrochemical gradients [32] [34]. Studies demonstrate that mitochondrial targeting agents containing alkyne functionalities can inhibit oxidative phosphorylation complexes and promote reactive oxygen species accumulation [34].

Investigations of mitochondrial complex inhibition reveal that 3-Tetradecen-5-yne can interfere with electron transport chain function, leading to impaired adenosine triphosphate production and increased oxidative stress [33] [34]. The compound's effects on mitochondrial membrane permeability facilitate the release of pro-apoptotic factors, including cytochrome c and apoptosis-inducing factor [32] [34]. Time-course studies demonstrate that mitochondrial dysfunction occurs within hours of compound exposure, preceding other apoptotic markers [32].

Caspase Cascade Modulation Effects

3-Tetradecen-5-yne modulates caspase cascade activation through multiple mechanisms that culminate in apoptotic cell death [36] [37]. Research on acetylenic compounds demonstrates their ability to activate both initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3, caspase-6, and caspase-7) [36] [38]. The compound's effects on mitochondrial function directly contribute to caspase-9 activation through the formation of the apoptosome complex [35] [31].

Studies utilizing specific caspase inhibitors reveal that 3-Tetradecen-5-yne-induced apoptosis depends on caspase-3 activity, as demonstrated by the protective effects of Z-DEVD-FMK treatment [36]. The compound promotes the cleavage of poly(adenosine diphosphate-ribose) polymerase, a downstream target of activated caspase-3 that serves as a hallmark of apoptotic execution [36]. Research indicates that acetylenic compounds can simultaneously activate multiple caspase family members, amplifying the apoptotic response [37].

Caspase TypeActivation MechanismFunctional Outcome
Caspase-8Death receptor pathwayInitiates extrinsic apoptosis
Caspase-9Mitochondrial cytochrome c releaseActivates intrinsic apoptosis
Caspase-3Downstream effector activationExecutes apoptotic program
Caspase-6Cross-activation by caspase-3Amplifies apoptotic signals
Caspase-7Parallel effector pathwayEnsures apoptotic completion

Molecular investigations demonstrate that 3-Tetradecen-5-yne can induce caspase activation through both death receptor-dependent and mitochondrial-dependent pathways [37] [35]. The compound's ability to disrupt cellular membranes may contribute to death receptor clustering and activation of the extrinsic apoptotic pathway [35]. Studies reveal that caspase-3 and caspase-5 can interact with each other following mechanical stress, suggesting potential cross-talk mechanisms that amplify apoptotic signaling [37].

XLogP3

6.2

Exact Mass

192.187800766 g/mol

Monoisotopic Mass

192.187800766 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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